molecular formula C25H24ClN5O2S B11089618 2-((5-(((3-Chloro-2-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 539809-72-8

2-((5-(((3-Chloro-2-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

カタログ番号: B11089618
CAS番号: 539809-72-8
分子量: 494.0 g/mol
InChIキー: XICUVMAGMISQMZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a 1,2,4-triazole derivative with a thioether-linked acetamide moiety. Key structural features include:

  • 1,2,4-triazole core: Substituted at position 4 with a phenyl group and at position 5 with a (3-chloro-2-methylphenyl)amino methyl group.
  • Thioether bridge: Connects the triazole to an acetamide group.

The 3-chloro-2-methylphenyl group likely improves lipophilicity and target binding, while the 3-methoxyphenyl may influence pharmacokinetics. This structure is hypothesized to exhibit anticancer or antimicrobial properties, based on analogous triazole-acetamide derivatives .

特性

CAS番号

539809-72-8

分子式

C25H24ClN5O2S

分子量

494.0 g/mol

IUPAC名

2-[[5-[(3-chloro-2-methylanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C25H24ClN5O2S/c1-17-21(26)12-7-13-22(17)27-15-23-29-30-25(31(23)19-9-4-3-5-10-19)34-16-24(32)28-18-8-6-11-20(14-18)33-2/h3-14,27H,15-16H2,1-2H3,(H,28,32)

InChIキー

XICUVMAGMISQMZ-UHFFFAOYSA-N

正規SMILES

CC1=C(C=CC=C1Cl)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=CC=C4)OC

製品の起源

United States

準備方法

Triazole Ring Formation

The 1,2,4-triazole core is typically synthesized via cyclization of hydrazide precursors. A common approach involves:

  • Hydrazide Intermediate : Condensation of a substituted hydrazide (e.g., 3-((4-methoxyphenyl)amino)propanehydrazide) with a carbonyl compound (e.g., phenyl isocyanate) to form semicarbazide or thiosemicarbazide derivatives.

  • Cyclization : Treatment with a base (e.g., KOH) to induce intramolecular cyclization, yielding the triazolone or triazolethione intermediate.

Example Reaction :
Hydrazide+Phenyl IsocyanateSemicarbazideKOH1,2,4-Triazolone\text{Hydrazide} + \text{Phenyl Isocyanate} \rightarrow \text{Semicarbazide} \xrightarrow{\text{KOH}} \text{1,2,4-Triazolone}

Acetamide Side-Chain Introduction

The acetamide group is introduced via nucleophilic substitution. Key steps include:

  • Chloroacetamide Activation : Reaction of 2-chloroacetamide with the triazolethione intermediate in the presence of a base (e.g., KOH, K2_2CO3_3) to form the thioether linkage.

  • Aminomethyl Substitution : Alkylation of the triazole nitrogen with a 3-chloro-2-methylphenylaminomethyl group, typically via a halogenated intermediate (e.g., bromo- or chloroacetamide).

General Procedure :

  • Triazolethione Synthesis :

    • React 3-((4-methoxyphenyl)amino)propanehydrazide with phenyl isothiocyanate.

    • Cyclize using KOH to form 4-phenyl-1H-1,2,4-triazole-5(4H)-thione .

  • Acetamide Coupling :

    • Treat the triazolethione with 2-chloro-N-(3-methoxyphenyl)acetamide in acetonitrile or DMF.

    • Use K2_2CO3_3 or Et3_3N as a base to facilitate S-alkylation.

Aminomethyl Group Incorporation

The 3-chloro-2-methylphenylaminomethyl substituent is introduced via reductive amination or alkylation:

  • Reductive Amination :

    • React the triazole intermediate with 3-chloro-2-methylbenzaldehyde and ammonia in the presence of a reducing agent (e.g., NaBH3_3CN).

  • Alkylation :

    • Use a halogenated precursor (e.g., 3-chloro-2-methylbenzyl chloride ) in a nucleophilic substitution reaction with the triazole’s amino group.

Optimized Reaction Conditions

Parameter Optimal Conditions Yield References
Solvent DMF, acetonitrile, or ethanol
Base K2_2CO3_3, KOH, or Et3_3N
Temperature 60–80°C
Reaction Time 4–8 hours
Purification Column chromatography (SiO2_2, petroleum ether/EtOAc)

Critical Step :

  • S-Alkylation : Requires anhydrous conditions to prevent hydrolysis of the triazolethione intermediate.

Analytical Characterization

Spectroscopic Data

Technique Key Signals References
IR (KBr) 1650 cm1^{-1} (C=O), 1237 cm1^{-1} (C=S), 3300 cm1^{-1} (N-H)
1^1H-NMR δ 4.80 (s, CH2_2CO), 7.41–7.64 (m, Ar-H), 5.22 (s, NH)
13^{13}C-NMR 168 ppm (C=S), 154–158 ppm (C=O), 55 ppm (OCH3_3)
MS m/z 494 [M+H]+^+ (C25_{25}H24_{24}ClN5_5O2_2S)

Challenges and Solutions

Challenge Mitigation Strategy References
Low Solubility Use polar aprotic solvents (DMF, DMSO) or co-solvents (EtOAc/MeOH).
Byproduct Formation Monitor reaction via TLC, optimize stoichiometry (1:1.5 molar ratio).
Stereochemical Control Use chiral auxiliaries or asymmetric catalysts for enantiopure intermediates.

Comparative Synthesis Pathways

Pathway Steps Advantages Limitations
Method A 1. Triazolethione synthesis
2. S-alkylation with chloroacetamide
High yield (75–85%)Requires anhydrous conditions
Method B 1. Reductive amination
2. Acetamide coupling
Flexible for diverse substituentsLower yields (60–70%)

Reference Data :

  • Method A : Yields 75–85% for analogous triazole-acetamide derivatives.

  • Method B : Used for 3-chloro-2-methylphenyl substitution but requires precise control .

化学反応の分析

科学研究における用途

化学

化学では、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されています。

生物学

生物学的に、この化合物は、さまざまな酵素や受容体と相互作用する可能性を示しており、薬物開発の候補となっています。特定の酵素を阻害する能力は、癌や細菌感染症などの疾患に対する阻害剤の設計に役立ちます。

医学

医学では、この化合物は、抗炎症剤、抗菌剤、抗癌剤としての可能性が検討されています。その独特の構造は、生物学的標的に選択的に結合することを可能にし、副作用を軽減し、効力を高めます。

産業

産業的には、この化合物は、熱安定性や電気伝導率が向上したなどの特定の特性を持つ新素材の開発に使用できます。

科学的研究の応用

Structure and Composition

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₂₄H₂₃ClN₄OS
  • Molecular Weight : 498.43 g/mol
  • CAS Number : 68227-78-1

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazole have been shown to induce apoptosis in various cancer cell lines, including HCT-116 and MCF-7, with IC₅₀ values below 100 μM . The mechanism often involves the disruption of mitochondrial membrane potential and activation of apoptotic pathways.

Antimicrobial Properties

Triazole derivatives have also demonstrated antimicrobial activity against a range of pathogens. The presence of the thioether group is believed to enhance this activity by increasing the compound's affinity for microbial targets.

Anti-inflammatory Potential

Molecular docking studies suggest that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This positions it as a candidate for further development in treating inflammatory diseases.

Case Study 1: Anticancer Activity Evaluation

In a study published in PMC, derivatives similar to the target compound were tested against various cancer cell lines. The results showed that specific substitutions on the triazole ring significantly enhanced cytotoxicity. The most active compounds induced apoptosis through mitochondrial pathways, suggesting that structural modifications could lead to more effective anticancer agents .

Case Study 2: Anti-inflammatory Activity Assessment

A recent investigation into the anti-inflammatory effects of related triazole compounds highlighted their potential as therapeutic agents for conditions like arthritis. In silico studies indicated strong binding affinities to 5-LOX, warranting further exploration into their clinical applications .

作用機序

類似化合物の比較

類似化合物

  • 2-((5-(((3-クロロフェニル)アミノ)メチル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(フェニル)アセトアミド
  • 2-((5-(((3-ブロモ-2-メチルフェニル)アミノ)メチル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(3-メトキシフェニル)アセトアミド

独自性

類似化合物と比較して、2-((5-(((3-クロロ-2-メチルフェニル)アミノ)メチル)-4-フェニル-4H-1,2,4-トリアゾール-3-イル)チオ)-N-(3-メトキシフェニル)アセトアミドは、特定の置換パターンにより、特定の生物学的標的に対する結合親和性と選択性を高めているため、際立っています。これは、より強力で選択的な阻害剤であり、副作用の少ない治療薬の開発に役立ちます。

類似化合物との比較

Structural and Functional Analogues

The compound is compared to structurally related 1,2,4-triazole-acetamide derivatives (Table 1).

Table 1: Structural and Pharmacological Comparison

Compound ID (Source) Triazole Substituents Acetamide Substituent Molecular Weight (g/mol) Key Activities
Target Compound 4-phenyl, 5-((3-chloro-2-methylphenyl)amino)methyl N-(3-methoxyphenyl) 472.94 (calc.) Anticancer (inferred)
Compound 15 () 4-phenyl, 5-(4-methoxyphenylamino)ethyl N-(unsubstituted) 384.15 Antioxidant, Anticancer
Compound 7h () 4-(4-chlorophenyl), 5-(p-tolylaminomethyl) N-(unsubstituted) ~420 (calc.) Not reported
4-methyl, 5-phenyl N-(3-chloro-2-methylphenyl) 372.87 Not reported
4-ethyl, 5-(thiophen-2-yl) N-(3-chloro-2-methylphenyl) 406.91 (calc.) Antibacterial (inferred)
Key Observations:

The thiophene substituent () introduces aromatic heterocyclic character, which may modulate electronic properties and metabolic stability .

Role of Methoxy Groups: The 3-methoxyphenyl in the target compound’s acetamide moiety likely improves solubility compared to non-polar substituents (e.g., ’s 3-chloro-2-methylphenyl), balancing hydrophobicity for optimal bioavailability .

Synthetic Pathways :

  • Most analogues (e.g., ) are synthesized via S-alkylation of triazole thiols with chloroacetamides. The target compound likely follows a similar route .

Biological Activity Trends :

  • Compounds with chloro and methoxy substituents (e.g., target compound, ) show inferred anticancer activity, aligning with studies on triazole derivatives targeting kinases or apoptosis pathways .
  • Thiophene-containing derivatives () may exhibit broader antimicrobial effects due to enhanced interaction with bacterial enzymes .

Limitations:
  • Limited quantitative data (e.g., IC₅₀ values) in the provided evidence restricts direct efficacy comparisons.
  • Molecular docking or in vitro studies are needed to validate inferred activities.

生物活性

The compound 2-((5-(((3-Chloro-2-methylphenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its structure includes a triazole moiety, which has been recognized for its diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, antioxidant capabilities, and potential as a urease inhibitor.

Chemical Structure and Properties

The molecular formula for the compound is C25H23Cl2N5OSC_{25}H_{23}Cl_2N_5OS, with a molecular weight of approximately 498.43 g/mol. The structure features a triazole ring that is known to enhance the biological activity of compounds due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. In a study evaluating various triazole-based acetamide derivatives against the HepG2 liver cancer cell line, it was found that compounds with specific substitutions exhibited significant anti-proliferative effects. For instance:

CompoundCell Viability IC50 Value (µg/mL)Hemolytic Activity (%)
7f16.7821.19 ± 0.02
7a20.6672.46 ± 0.31
7b33.5652.43 ± 0.11
Sorafenib5.971-

Compound 7f , which features two methyl groups on the phenyl ring, demonstrated the highest anticancer activity with an IC50 value of 16.782μg/mL16.782\,\mu g/mL, indicating strong potential for further development as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of triazole derivatives has also been investigated using methods such as the DPPH radical scavenging assay. Compounds derived from similar structures have shown promising results in scavenging free radicals:

CompoundDPPH Scavenging Activity (%)
1088.6
1987.7
2178.6

These findings suggest that modifications to the triazole framework can enhance antioxidant properties, making these compounds valuable in combating oxidative stress-related diseases .

Urease Inhibition

Urease inhibitors have gained attention due to their potential therapeutic applications in treating conditions like kidney stones and peptic ulcers. The synthesis of thiourea hybrids incorporating the 3-chloro-2-methylphenyl moiety has shown promising urease inhibitory activity:

Compound IDUrease Inhibition (%)
4dSignificant
4eModerate

These compounds demonstrated effective inhibition compared to standard urease inhibitors, suggesting that further exploration could lead to novel treatments for urease-related disorders .

Q & A

Q. What are the key synthetic pathways and characterization techniques for this compound?

The synthesis typically involves multi-step reactions starting from triazole precursors and functionalized acetamides. A common method includes:

  • Step 1 : Condensation of 3-chloro-2-methylaniline with a triazole-thiol intermediate under basic conditions (e.g., KOH/ethanol) .
  • Step 2 : Thioether linkage formation via nucleophilic substitution, monitored by Thin Layer Chromatography (TLC) .
  • Step 3 : Final purification via recrystallization (ethanol-DMF mixtures) . Characterization relies on Nuclear Magnetic Resonance (NMR) (1H and 13C for functional group confirmation), Mass Spectrometry (MS) for molecular weight validation, and Infrared (IR) spectroscopy for identifying thioether (C-S) and amide (N-H) bonds .

Q. How is the compound initially screened for biological activity?

  • Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli) .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Q. What structural features influence its reactivity and bioactivity?

  • The 1,2,4-triazole core enables hydrogen bonding with biological targets .
  • The thioether bridge enhances metabolic stability compared to ether analogs .
  • Substituents like the 3-methoxyphenyl group modulate lipophilicity, affecting membrane permeability .

Advanced Research Questions

Q. How can synthetic yield be optimized when scaling up production?

  • Temperature control : Maintaining 20–25°C during chloroacetyl chloride addition minimizes side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate solubility .
  • Catalyst use : Triethylamine accelerates amide bond formation . Yield improvements (from ~60% to >80%) are achievable via iterative TLC monitoring and gradient chromatography .

Q. What methodologies resolve contradictions in reported bioactivity data?

  • Dose-response validation : Replicate assays across multiple cell lines or microbial strains to confirm activity thresholds .
  • Structural analogs testing : Compare derivatives (e.g., furan vs. pyridine substituents) to isolate substituent-specific effects .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding affinity variations due to conformational flexibility .

Q. How is the structure-activity relationship (SAR) of the triazole moiety investigated?

  • Systematic substitution : Replace the phenyl group with heterocycles (e.g., pyridine, furan) and assess activity changes .
  • Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond acceptors . Example SAR table:
Substituent (R)Bioactivity (IC50, μM)Notes
Phenyl12.3 ± 1.2Baseline
4-Fluorophenyl8.9 ± 0.8Enhanced lipophilicity
Pyridin-2-yl>50Reduced binding affinity
Data derived from

Q. What advanced techniques elucidate its mechanism of action?

  • X-ray crystallography : Resolve protein-ligand complexes (e.g., with kinase targets) .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .
  • RNA-seq profiling : Identify downstream gene expression changes in treated cells .

Methodological Considerations for Contradictory Data

  • Batch variability : Ensure consistent purity (>95% by HPLC) across experimental replicates .
  • Assay conditions : Standardize buffer pH and temperature to minimize false negatives .
  • Metabolic stability : Use liver microsomes to assess degradation rates, which may explain potency discrepancies in vivo vs. in vitro .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。